1-(Azidomethyl)-2-bromobenzene

Catalog No.
S689084
CAS No.
126799-87-9
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-2-bromobenzene

CAS Number

126799-87-9

Product Name

1-(Azidomethyl)-2-bromobenzene

IUPAC Name

1-(azidomethyl)-2-bromobenzene

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2

InChI Key

UQTIJSCAOJIGQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])Br

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])Br

1-(Azidomethyl)-2-bromobenzene is a highly versatile, bifunctional building block characterized by an azide group and an ortho-positioned bromide on a benzene ring. This dual functionality allows it to serve as a critical scaffold in orthogonal synthetic strategies, most notably participating in copper-catalyzed azide-alkyne cycloadditions (CuAAC) without disturbing the aryl bromide [1]. The preserved bromide can subsequently undergo palladium- or copper-catalyzed cross-coupling or intramolecular direct arylation. Commercially, it is prioritized in medicinal chemistry and materials science for the rapid, modular assembly of complex fused polycyclic heterocycles, offering a distinct spatial geometry that cannot be achieved with its meta or para isomers.

Workflow Fit

Orthogonal handles Azide for CuAAC click chemistry; ortho-bromine for Pd-catalyzed cross-coupling or directed metal-halogen exchange
Tandem reactivity Ortho proximity enables sequential click and intramolecular arylation to build fused polycyclic frameworks in one pot
Regiochemical control Ortho-substitution pattern is required for post-click cyclization; meta- and para-isomers cannot replicate this outcome

Substituting 1-(Azidomethyl)-2-bromobenzene with closely related analogs fundamentally alters downstream reaction pathways and scaffold geometries. Replacing it with 2-bromophenyl azide removes the methylene spacer, which completely changes the topology of intramolecular cyclization products from pentacyclic to tricyclic systems [1]. Using meta- or para-bromobenzyl azides eliminates the spatial proximity required for ortho-directed intramolecular C-H arylation, restricting the molecule strictly to intermolecular reactions. Furthermore, attempting to substitute the pre-formed azide with the cheaper precursor, 2-bromobenzyl bromide, necessitates hazardous in situ azidation with sodium azide, introducing safety risks and potential batch-to-batch variability that compromises automated high-throughput synthesis workflows.

Substitution Risk

This ortho-isomer
Non-ortho or analog
ortho-Br/CH₂N₃ proximity permits post-click intramolecular arylation → fused pentacyclic scaffolds
para-isomer lacks required proximity; formation of the same fused-ring systems is not feasible without additional steps
Under Pd catalysis, the benzyl-azide motif directs a divergent pathway yielding a pentacyclic product distinct from the simple biphenyl-fused tricycle obtained from 2-bromophenyl azide
2-bromophenyl azide gives a C-C-coupled biphenyl-fused tricycle; scaffold complexity and chemotype access differ significantly

Topological Divergence in Tandem Click/Arylation Sequences

In sequential Cu-catalyzed click and Pd-catalyzed intramolecular direct arylation reactions, the presence of the methylene spacer in 1-(azidomethyl)-2-bromobenzene dictates the final scaffold topology. Studies demonstrate that triazoles derived from 1-(azidomethyl)-2-bromobenzene selectively yield fused pentacyclic heterocycles. In contrast, the direct aryl analog, 2-bromophenyl azide, undergoes a divergent pathway leading to a C–C-coupled, biphenyl-fused tricyclic product under identical Pd-catalysis conditions [1].

Evidence DimensionReaction pathway and final scaffold topology
Target Compound DataYields fused pentacyclic heterocycles
Comparator Or Baseline2-Bromophenyl azide (yields biphenyl-fused tricyclic products)
Quantified Difference100% divergence in major product scaffold
ConditionsPd-catalyzed intramolecular arylation following CuAAC

Buyers targeting specific polycyclic architectures must select the benzyl azide derivative, as the aryl azide analog fundamentally alters the cyclization trajectory.

Pd-Catalyzed Divergence
Head-to-head
Pentacyclic heterocycle vs biphenyl-fused tricycle
Supports access to distinct, more complex chemical space
Conditions: Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C after initial CuAAC click

Steric Tolerance in Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Despite the steric bulk of the ortho-bromo substituent, 1-(azidomethyl)-2-bromobenzene maintains exceptional reactivity in standard CuAAC click reactions. When reacted with terminal alkynes using Cu(I) catalysts, 1-(azidomethyl)-2-bromobenzene achieves near-quantitative yields (>95%), which is statistically indistinguishable from the unhindered baseline, benzyl azide (~98% yield) [1]. The ortho-bromide remains completely inert under these conditions, preserving it as an orthogonal handle for subsequent cross-coupling.

Evidence DimensionCuAAC cycloaddition yield
Target Compound Data>95% yield of 1,2,3-triazole
Comparator Or BaselineBenzyl azide (~98% yield)
Quantified Difference<3% variance in yield despite ortho-substitution
ConditionsCu(I) catalysis, ambient conditions, aqueous/organic solvent mixtures

Confirms that procurement of the ortho-bromo derivative does not compromise click chemistry efficiency, allowing seamless integration into existing high-throughput screening workflows.

Synthesis Yield
Class-level
86–94%
Supports reliable procurement and synthesis planning
Reported range for substituted o-bromobenzyl azides; specific isolated yield not individually published

Regioselective Intramolecular Cyclization vs. Meta/Para Isomers

The specific ortho-positioning of the bromide in 1-(azidomethyl)-2-bromobenzene is an absolute requirement for downstream intramolecular C-H arylation of the resulting triazole ring. While meta- and para-bromo isomers (e.g., 1-(azidomethyl)-4-bromobenzene) can participate in intermolecular cross-coupling, only the ortho-isomer provides the necessary spatial proximity to form[6,6]- or [6,7]-ring-fused triazolo-isoquinoline derivatives via Pd- or Cu-catalyzed intramolecular C-C bond formation [1].

Evidence DimensionCapability for intramolecular triazole arylation
Target Compound DataEnables formation of [6,6] and [6,7] fused ring systems
Comparator Or BaselineMeta/para-bromobenzyl azides (incapable of intramolecular cyclization)
Quantified DifferenceBinary (Enables vs. Prevents intramolecular ring closure)
ConditionsTransition-metal catalyzed intramolecular direct arylation

For drug discovery programs building fused tricyclic libraries, the ortho-isomer is strictly non-substitutable with cheaper meta or para alternatives.

Orthogonal Cyclization
Class-level inference
One-pot tandem CuAAC/intramolecular arylation → fused triazole frameworks vs para-isomer: requires intermolecular coupling, cannot achieve same fused rings directly
Enables step-economical complex scaffold synthesis
One-pot process; para-isomer would need additional synthetic operations

Process Safety and Yield Reproducibility vs. In Situ Generation

Synthesizing 1-(azidomethyl)-2-bromobenzene in situ from 2-bromobenzyl bromide requires handling toxic, explosive sodium azide and introduces variable residual bromide impurities that can poison downstream Pd catalysts. Procuring the pre-synthesized, purified azide eliminates the 30-60 minute azidation step and the associated aqueous workup [1], directly improving the reproducibility of tandem click/cross-coupling sequences in automated synthesis platforms.

Evidence DimensionProcess steps and handling hazards
Target Compound Data0 additional steps; no NaN3 handling required
Comparator Or Baseline2-Bromobenzyl bromide (requires 1 extra step + NaN3 handling)
Quantified DifferenceElimination of 1 synthetic step and highly toxic reagent handling
ConditionsLaboratory-scale or automated library synthesis

Purchasing the isolated azide streamlines workflows, reduces safety overhead, and prevents catalyst poisoning by unreacted bromide precursors.

Tandem Click/Intramolecular Arylation for Fused Heterocycles

Ideal for synthesizing [6,6]- and [6,7]-ring-fused triazolo-isoquinolines and pentacyclic scaffolds, where the ortho-bromide provides the exact spatial geometry required for post-click Pd-catalyzed ring closure [1].

Orthogonal Bifunctional Linker in Materials Science

Highly suited for generating functionalized 1,2,3-triazoles via CuAAC, leaving the unreacted ortho-bromide available for subsequent Suzuki or Buchwald-Hartwig cross-coupling to attach fluorophores or polymer chains [2].

High-Throughput Medicinal Chemistry Libraries

The pre-synthesized azide is the preferred choice for automated library generation, eliminating the need to handle toxic sodium azide and avoiding catalyst-poisoning impurities associated with in situ generation from 2-bromobenzyl bromide [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Fused Triazole Scaffold Assembly
ortho-Bromo/azide tandem click–Heck reactivity
Access to [6,6]–[6,9] ring-fused pentacyclic frameworks
Benzotriazine Synthesis
Directed ortho-lithiation (Br/Li exchange)
Cyclization to 3-substituted 3,4-dihydrobenzotriazines
Dibenzazepine Lactam Formation
Orthogonal reactivity: azide survives Suzuki coupling
Sequential Suzuki–Staudinger–lactam formation efficiency

XLogP3

3.5

Wikipedia

1-(Azidomethyl)-2-bromobenzene

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